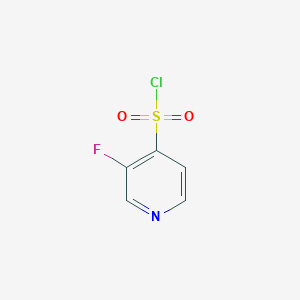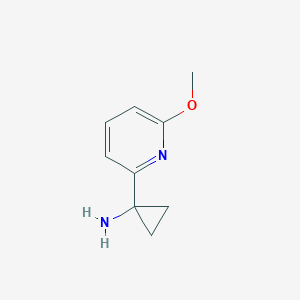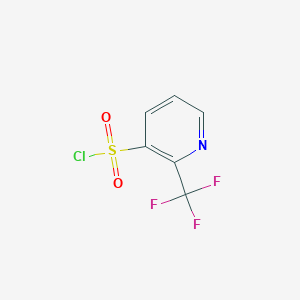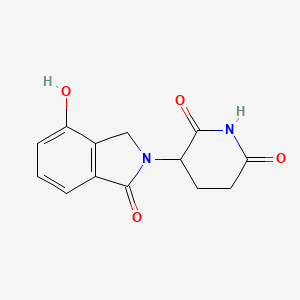
(2E)-1-(2,4-Dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one
説明
(2E)-1-(2,4-Dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one is a chemical compound that is widely used in scientific research. It is also known as chalcone and has several applications in the field of medicine, biochemistry, and pharmacology.
作用機序
The mechanism of action of chalcone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Chalcone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for inflammation. It has also been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
Chalcone has been found to have several biochemical and physiological effects, including the inhibition of inflammation, oxidative stress, and cancer cell growth. It has also been shown to have antimicrobial activity against various bacteria and fungi. Chalcone has been found to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways.
実験室実験の利点と制限
Chalcone has several advantages for lab experiments, including its low cost, availability, and ease of synthesis. It is also stable under various conditions and can be easily modified to produce derivatives with improved pharmacological properties. However, chalcone has some limitations, including its poor solubility in water and low bioavailability.
将来の方向性
There are several future directions for the research of chalcone, including the development of new synthetic methods for the production of chalcone derivatives with improved pharmacological properties. The use of chalcone as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy also holds promise for future research. Additionally, the investigation of the mechanism of action of chalcone and its effects on various signaling pathways and enzymes could lead to the development of new therapies for inflammation and cancer.
Conclusion:
In conclusion, chalcone is a chemical compound with several scientific research applications, including its use as a starting material for the synthesis of various pharmaceuticals and natural products. It possesses several pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. Chalcone has several advantages for lab experiments, including its low cost, availability, and ease of synthesis. However, it also has some limitations, including its poor solubility in water and low bioavailability. There are several future directions for the research of chalcone, including the development of new synthetic methods and the investigation of its mechanism of action.
科学的研究の応用
Chalcone has several scientific research applications, including its use as a starting material for the synthesis of various pharmaceuticals and natural products. It has been found to possess several pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. Chalcone has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
特性
IUPAC Name |
(E)-1-(2,4-dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-13-8-10-17(15(3)12-13)18(19)11-9-16-7-5-4-6-14(16)2/h4-12H,1-3H3/b11-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJHXKWPFITNJY-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,4-Dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3079090.png)
![5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3079096.png)







acetic acid](/img/structure/B3079150.png)


